molecular formula C22H23ClN2O3 B14106641 3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one

3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one

Cat. No.: B14106641
M. Wt: 398.9 g/mol
InChI Key: OQLSSBSNBUXIPM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Ethoxy linkage formation: The ethoxy group is typically introduced through etherification reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one

InChI

InChI=1S/C22H23ClN2O3/c1-24-8-10-25(11-9-24)12-13-27-18-6-7-19-21(14-18)28-15-20(22(19)26)16-2-4-17(23)5-3-16/h2-7,14-15H,8-13H2,1H3

InChI Key

OQLSSBSNBUXIPM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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